Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H19N3O6S and its molecular weight is 477.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Some compounds with similar structures have shown potent growth inhibition properties against human cancer cell lines .
Mode of Action
It is known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell lines .
Biochemical Pathways
Compounds with similar structures have been involved in key condensation/sigmatropic rearrangement processes .
Pharmacokinetics
The ic50 values of similar compounds are generally below 5 μm against the three human cancer cells lines , indicating potential bioavailability.
Result of Action
Similar compounds have shown potent activities against hela and a549 cell lines .
Action Environment
The synthesis of similar compounds involves well-known pd-catalyzed arylation and noyori asymmetric hydrogenation , suggesting that the reaction environment could play a role in the compound’s action.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6S/c1-3-31-24(30)20-16-11-34-22(25-21(28)14-6-9-17-18(10-14)33-12-32-17)19(16)23(29)27(26-20)15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEOPWMOOSHWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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